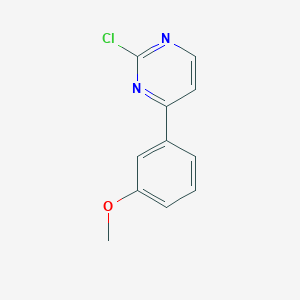

2-Chloro-4-(3-methoxyphenyl)pyrimidine

Descripción general

Descripción

2-Chloro-4-(3-methoxyphenyl)pyrimidine is a pyrimidine derivative with the molecular formula C11H9ClN2O and a molecular weight of 220.65 . It is known to exist in both natural and synthetic forms .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(3-methoxyphenyl)pyrimidine can be analyzed using various techniques such as DFT spectra . The InChI string representation of the molecule isInChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8 (7-9)10-5-6-13-11 (12)14-10/h2-7H,1H3 . Chemical Reactions Analysis

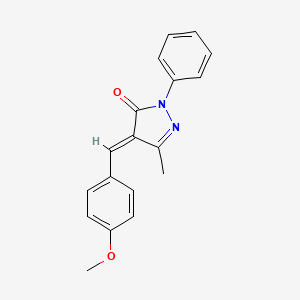

The chemical reactions involving 2-Chloro-4-(3-methoxyphenyl)pyrimidine are complex and can be found in various research studies . For instance, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-(3-methoxyphenyl)pyrimidine include a molecular weight of 220.65 g/mol, a computed XLogP3-AA of 2.8, and a topological polar surface area of 35 Ų .Aplicaciones Científicas De Investigación

1. Anti-inflammatory Applications

- Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory effects . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods : Through solution-phase parallel synthesis and high throughput evaluation, several new pyrimidine derivatives were recognized as NF-κB and AP-1 inhibitors .

- Results : The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .

2. Neuroprotective and Anti-neuroinflammatory Applications

- Summary : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized . Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

3. Antiviral Applications

- Summary : Pyrimidine and its derivatives have been proven to have antiviral activity .

- Methods : The antiviral activity of pyrimidine derivatives is typically evaluated using cell-based assays .

- Results : While specific results for “2-Chloro-4-(3-methoxyphenyl)pyrimidine” are not available, pyrimidine derivatives in general have shown promising results in inhibiting viral replication .

4. Anticancer Applications

- Summary : Pyrimidine and its derivatives have been proven to have anticancer activity .

- Methods : The anticancer activity of pyrimidine derivatives is typically evaluated using cell-based assays .

- Results : While specific results for “2-Chloro-4-(3-methoxyphenyl)pyrimidine” are not available, pyrimidine derivatives in general have shown promising results in inhibiting cancer cell growth .

5. Antioxidant Applications

- Summary : Pyrimidine and its derivatives have been proven to have antioxidant activity .

- Methods : The antioxidant activity of pyrimidine derivatives is typically evaluated using various biochemical assays .

- Results : While specific results for “2-Chloro-4-(3-methoxyphenyl)pyrimidine” are not available, pyrimidine derivatives in general have shown promising results in neutralizing free radicals .

6. Antimicrobial Applications

- Summary : Pyrimidine and its derivatives have been proven to have antimicrobial activity .

- Methods : The antimicrobial activity of pyrimidine derivatives is typically evaluated using various microbiological assays .

- Results : While specific results for “2-Chloro-4-(3-methoxyphenyl)pyrimidine” are not available, pyrimidine derivatives in general have shown promising results in inhibiting microbial growth .

7. Proteomics Research

- Summary : “2-Chloro-4-(3-methoxyphenyl)pyrimidine” is used as a specialty product for proteomics research .

- Methods : The specific methods of application in proteomics research are not detailed in the source .

- Results : The specific results or outcomes obtained in proteomics research using this compound are not detailed in the source .

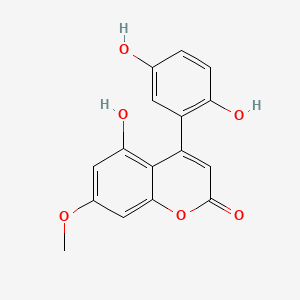

8. Synthesis of Flavonoids

- Summary : A novel curcumin analog namely 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine was synthesized .

- Methods : The compound was synthesized by a three-step reaction. The condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step, resulting in a total yield of 72% .

- Results : The characterization of the compound was performed by 1H and 13C nuclear magnetic resonance (NMR), as well as high-resolution mass spectrometry. The experimental spectrometric data were compared with the theoretical spectra obtained by the density functional theory (DFT) method, showing a perfect match between them .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-4-(3-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUFGKFTAPDKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454308 | |

| Record name | 2-chloro-4-(3-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3-methoxyphenyl)pyrimidine | |

CAS RN |

499195-50-5 | |

| Record name | 2-chloro-4-(3-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

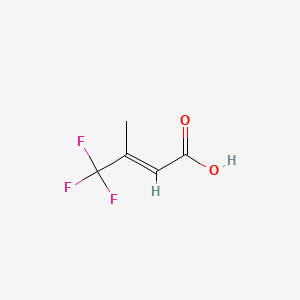

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Hydroxypropyl)amino]-3-nitrophenol](/img/structure/B1352497.png)

![tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)

![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)